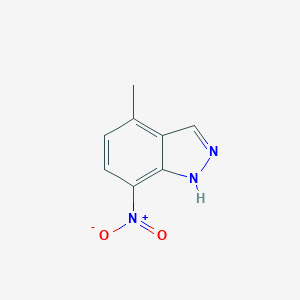
2-Methyl-4-(thiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized through different methods and has been researched for its mechanism of action, biochemical and physiological effects, and future applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels in the central nervous system. This could potentially lead to the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-Methyl-4-(thiophen-2-yl)pyrimidine has a low toxicity profile and does not have any significant biochemical or physiological effects. However, more research is needed to fully understand the effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-4-(thiophen-2-yl)pyrimidine in lab experiments is its ease of synthesis. This compound can be synthesized through different methods and is relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-(thiophen-2-yl)pyrimidine. One direction is to investigate its potential use in the development of new organic electronic devices. Another direction is to study its mechanism of action and potential use as a modulator of ion channels in the central nervous system. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Synthesemethoden
The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrimidine can be achieved through different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of a catalyst such as ammonium acetate. Another method involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of an acid catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(thiophen-2-yl)pyrimidine has been researched for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to have good electron-transport properties and can be used as a semiconductor material in organic field-effect transistors.
Eigenschaften
CAS-Nummer |
154321-62-7 |
|---|---|
Produktname |
2-Methyl-4-(thiophen-2-yl)pyrimidine |
Molekularformel |
C9H8N2S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-methyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3 |
InChI-Schlüssel |
YDXAOFVEKFKRAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
Synonyme |
2-Methyl-4-(thiophen-2-yl)pyriMidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)








![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)



